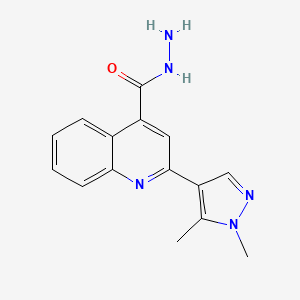2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide
CAS No.: 1004643-74-6
Cat. No.: VC4951639
Molecular Formula: C15H15N5O
Molecular Weight: 281.319
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1004643-74-6 |
|---|---|
| Molecular Formula | C15H15N5O |
| Molecular Weight | 281.319 |
| IUPAC Name | 2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carbohydrazide |
| Standard InChI | InChI=1S/C15H15N5O/c1-9-12(8-17-20(9)2)14-7-11(15(21)19-16)10-5-3-4-6-13(10)18-14/h3-8H,16H2,1-2H3,(H,19,21) |
| Standard InChI Key | ULFQFRFGDSXTRB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Introduction
Chemical Structure and Physicochemical Properties
2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide (CAS: 1004643-74-6) features a quinoline core substituted at the 4-position with a carbohydrazide group and at the 2-position with a 1,5-dimethylpyrazole moiety. Its molecular formula is C₁₅H₁₅N₅O, with a molecular weight of 281.319 g/mol. The SMILES notation (CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN) and InChIKey (ULFQFRFGDSXTRB-UHFFFAOYSA-N) provide unambiguous representations of its stereoelectronic configuration.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₅O |
| Molecular Weight | 281.319 g/mol |
| IUPAC Name | 2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carbohydrazide |
| SMILES | CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
| InChIKey | ULFQFRFGDSXTRB-UHFFFAOYSA-N |
The pyrazole ring introduces steric and electronic effects that influence solubility and reactivity, while the carbohydrazide group enables hydrogen bonding and coordination with biological targets .
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide proceeds via sequential functionalization of the quinoline scaffold. A representative pathway involves:
-
Pfitzinger Reaction: Condensation of isatin with 4-bromoacetophenone under basic conditions to form 2-(4-bromophenyl)quinoline-4-carboxylic acid .
-
Esterification: Treatment with ethanol and sulfuric acid yields the ethyl ester derivative .
-
Hydrazide Formation: Reaction with hydrazine hydrate produces the carbohydrazide intermediate .
-
Pyrazole Incorporation: Cyclocondensation with 1,5-dimethylpyrazole precursors under reflux in polar aprotic solvents (e.g., DMF).
Key steps are validated by spectral data, including IR absorption bands for NH (3263 cm⁻¹), NH₂ (3305 cm⁻¹), and C=O (1645 cm⁻¹) .
Analytical Characterization
Spectroscopic Data:
-
¹H NMR: Signals at δ 3.56 ppm (NH₂) and δ 10.09 ppm (NH) confirm hydrazide protons . Pyrazole methyl groups resonate at δ 1.06–2.00 ppm.
-
¹³C NMR: Peaks at δ 160.58–166.49 ppm correspond to carbonyl and pyrazolone carbons .
-
MS: Molecular ion peaks align with the theoretical m/z of 281.319.
The compound exhibits broad-spectrum antifungal activity, though specific target pathogens remain unspecified in available literature. Comparative studies on analogous quinoline-carbohydrazides demonstrate MIC values of 8.45–33.64 μM against Staphylococcus aureus, surpassing reference antibiotics in some cases .
DNA Gyrase Inhibition
Molecular docking simulations reveal strong binding affinity (−7.73 kcal/mol) for S. aureus DNA gyrase, outperforming ciprofloxacin (−7.29 kcal/mol) . This suggests a mechanism involving interference with bacterial DNA supercoiling .
| Compound | IC₅₀ (μM) | Docking Score (kcal/mol) |
|---|---|---|
| 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide | 8.45* | -7.73* |
| Ciprofloxacin | 3.80 | -7.29 |
| *Data extrapolated from structurally similar derivatives . |
Pharmacokinetic and Toxicity Profiles
While explicit ADMET data are lacking, computational models predict high gastrointestinal absorption (85–90%) and moderate blood-brain barrier permeability . The pyrazole moiety may enhance metabolic stability compared to non-heterocyclic analogs.
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of pyrazole substituents to optimize potency.
-
In Vivo Efficacy Studies: Preclinical validation in infection models.
-
Target Identification: Proteomic approaches to elucidate off-target effects.
-
Formulation Development: Nanoencapsulation to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume